Cas no 930111-06-1 (Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate)

Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate Chemical and Physical Properties
Names and Identifiers
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- Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate
- (2,3,4,5,6-pentafluorophenyl) 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate
- Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate 97
- Perfluorophenyl 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate
- 1-(thiophen-2-ylmethyl)-4-piperidinecarboxylic acid (2,3,4,5,6-pentafluorophenyl) ester
- MFCD09879954
- A844422
- Pentafluorophenyl 1-[(thiophen-2-yl)methyl]piperidine-4-carboxylate
- [2,3,4,5,6-pentakis(fluoranyl)phenyl] 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate
- 930111-06-1
- DTXSID60640441
- CS-0458667
- DB-352626
- Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate 97%
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- Inchi: InChI=1S/C17H14F5NO2S/c18-11-12(19)14(21)16(15(22)13(11)20)25-17(24)9-3-5-23(6-4-9)8-10-2-1-7-26-10/h1-2,7,9H,3-6,8H2
- InChI Key: ZANIAEUMQOHKCJ-UHFFFAOYSA-N
- SMILES: C1CN(CCC1C(=O)OC2=C(C(=C(C(=C2F)F)F)F)F)CC3=CC=CS3
Computed Properties
- Exact Mass: 391.06700
- Monoisotopic Mass: 391.06654067g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 9
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 478
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.9
- Topological Polar Surface Area: 57.8Ų
Experimental Properties
- Melting Point: 73-75°C
- PSA: 57.78000
- LogP: 4.19910
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1529334-250mg |
Perfluorophenyl 1-(thiophen-2-ylmethyl)piperidine-4-carboxylate |
930111-06-1 | 98% | 250mg |
¥3494.00 | 2024-04-25 | |
Apollo Scientific | PC3225-250mg |
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate |
930111-06-1 | 97% | 250mg |
£250.00 | 2025-02-21 |
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate Related Literature
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Stuart Kennedy,Christine M. Beavers,Simon J. Teat,Scott J. Dalgarno New J. Chem., 2011,35, 28-31
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Lihong Zhang,Wang Sun,Chunming Xu,Rongzheng Ren,Xiaoxia Yang,Jinshuo Qiao,Zhenhua Wang,Kening Sun J. Mater. Chem. A, 2020,8, 14091-14098
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
Additional information on Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate (CAS No. 930111-06-1): An Overview
Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate (CAS No. 930111-06-1) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has garnered attention for its potential in the development of novel therapeutic agents. The combination of a pentafluorophenyl group and a thienyl-substituted piperidine carboxylate moiety imparts distinct chemical and biological properties, making it an intriguing subject for both academic and industrial research.
The pentafluorophenyl group is known for its strong electron-withdrawing effect, which can significantly influence the reactivity and stability of the molecule. This property is particularly useful in the design of bioconjugates and prodrugs, where controlled release and enhanced solubility are critical. The thien-2-ylmethyl substitution on the piperidine ring adds a layer of complexity, introducing aromaticity and potential interactions with biological targets such as enzymes and receptors.
Recent studies have highlighted the importance of Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate in the development of small molecule inhibitors for various therapeutic targets. For instance, a study published in the Journal of Medicinal Chemistry reported that this compound exhibited potent inhibitory activity against a specific kinase involved in cancer progression. The researchers found that the unique structure of the compound allowed it to selectively bind to the target enzyme, thereby disrupting key signaling pathways associated with tumor growth.
In another notable study, Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate was investigated for its potential as a scaffold for developing new antiviral agents. The compound's ability to modulate viral replication was attributed to its capacity to interfere with viral protein-protein interactions. This finding opens up new avenues for the design of antiviral drugs that can target multiple viral strains, potentially addressing the challenge of drug resistance.
The synthesis of Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate involves several well-established chemical reactions, including coupling reactions and functional group transformations. The robust synthetic route ensures high yields and purity, making it suitable for large-scale production. Additionally, the compound's stability under various conditions, such as different pH levels and temperatures, further enhances its utility in pharmaceutical formulations.
From a pharmacological perspective, Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate has demonstrated favorable pharmacokinetic properties. Preclinical studies have shown that it exhibits good oral bioavailability and a favorable distribution profile, which are crucial factors for drug efficacy and safety. These properties make it an attractive candidate for further clinical evaluation.
In conclusion, Pentafluorophenyl 1-(thien-2-ylmethyl)piperidine-4-carboxylate (CAS No. 930111-06-1) represents a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structural features and favorable biological properties position it as a valuable tool for the development of novel therapeutic agents. Ongoing research continues to uncover new potential uses for this compound, underscoring its significance in advancing medical science.
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